![molecular formula C18H14BrNOS B4192525 N-(3-bromophenyl)-2-(2-naphthylthio)acetamide](/img/structure/B4192525.png)
N-(3-bromophenyl)-2-(2-naphthylthio)acetamide
Overview
Description
N-(3-bromophenyl)-2-(2-naphthylthio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thioacetamide family and has a molecular weight of 404.3 g/mol.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide is not fully understood, but it is believed to involve the formation of a charge transfer complex between the thioacetamide group and the naphthalene ring. This complex is thought to be responsible for the semiconducting properties of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide. However, it has been shown to be non-toxic to human cells at low concentrations, making it a promising candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide is its high solubility in organic solvents, which makes it easy to handle in the laboratory. However, its low yield and high cost can be a limitation for large-scale synthesis.
Future Directions
There are several future directions for the research on N-(3-bromophenyl)-2-(2-naphthylthio)acetamide. One area of interest is the development of new organic semiconductors based on N-(3-bromophenyl)-2-(2-naphthylthio)acetamide for use in electronic devices. Another area of research is the use of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide as a fluorescent probe for the detection of other metal ions. Additionally, N-(3-bromophenyl)-2-(2-naphthylthio)acetamide could be explored for its potential as a drug delivery system due to its non-toxic nature.
Scientific Research Applications
N-(3-bromophenyl)-2-(2-naphthylthio)acetamide has been studied extensively for its potential applications in various fields of science. One of the major areas of research is in the field of organic electronics, where N-(3-bromophenyl)-2-(2-naphthylthio)acetamide has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
N-(3-bromophenyl)-2-(2-naphthylthio)acetamide has also been studied for its potential as a fluorescent probe for the detection of metal ions. It has been shown that N-(3-bromophenyl)-2-(2-naphthylthio)acetamide can selectively bind to copper ions and emit a strong fluorescence signal, making it a useful tool for the detection of copper ions in biological samples.
properties
IUPAC Name |
N-(3-bromophenyl)-2-naphthalen-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS/c19-15-6-3-7-16(11-15)20-18(21)12-22-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISVGUYMXCHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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